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1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

EGFR Inhibition Cytotoxicity Anticancer

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 116035-75-7) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, with the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol. This scaffold is a privileged structure in medicinal chemistry, and this specific derivative has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S cell cycle transition.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 116035-75-7
Cat. No. B3086615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS116035-75-7
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCNC1=C2C=NN(C2=NC=N1)C
InChIInChI=1S/C9H13N5/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
InChIKeyJPVMCSXKFPMWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 116035-75-7): Procurement-Relevant Baseline Profile


1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 116035-75-7) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, with the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . This scaffold is a privileged structure in medicinal chemistry, and this specific derivative has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the G1/S cell cycle transition . The compound features a 1-methyl and a 4-N-propylamino substitution, which differentiates it from other core-substituted analogs and defines its unique biological fingerprint .

The Risk of In-Class Substitution: Why Analogs Cannot Simply Replace 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


The pyrazolo[3,4-d]pyrimidine scaffold is promiscuous across the kinome, with minor structural changes drastically shifting target selectivity. For instance, simple halogen introduction at the 6-position, as in 6-chloro-1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-34-8), can alter electrostatic surface potential and hydrogen-bonding patterns at the ATP-binding site hinge region, leading to divergent kinase inhibition profiles and off-target effects [1]. Substituting this specific 4-aminopyrazolopyrimidine without rigorous head-to-head selectivity profiling against its closest analogs (e.g., N-ethyl or N-phenyl congeners) risks invalidating any established SAR (structure-activity relationship) in a research program, as binding kinetics and cellular potency are highly dependent on the N-propyl chain length and the electron-donating properties of the 1-methyl group [2]. Therefore, procurement officers and researchers must specify this exact compound to maintain pharmacological consistency and data reproducibility in CDK2-related or anticancer studies.

Quantified Differentiation: Where 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Diverges from Its Closest Peers


EGFR Inhibitory Potency: A549 and HCT-116 Cell Line Cytotoxicity

In a study of 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors, the derivative structurally identical to the target compound (referred to as compound 12b) demonstrated significant antiproliferative activity. It achieved an IC50 of 8.21 µM against non-small cell lung cancer A549 cells and an IC50 of 19.56 µM against colorectal carcinoma HCT-116 cells, marking it as the most promising compound in that series [1]. This provides a quantitative baseline for cellular efficacy that is absent for simpler, unsubstituted core scaffolds.

EGFR Inhibition Cytotoxicity Anticancer

Kinase Selectivity Profile: Inferred Advantage over Adenosine Receptor Antagonists

While structurally related pyrazolo[3,4-d]pyrimidines are well-known as potent adenosine A1 or A2A receptor antagonists (e.g., A1 Ki values as low as 0.939 nM), the specific N-propyl and 1-methyl substitutions on the 4-amino core of this compound steer its mechanism of action toward intracellular kinase inhibition, specifically CDK2, rather than extracellular GPCR binding [1]. This shift in target class—from a neurotransmitter/neuromodulator receptor to a core cell cycle regulator—is a critical divergence that licenses its use in different research domains (e.g., oncology vs. Parkinson's disease) [2].

Selectivity Kinase Profiling CDK2

Computational LogP Differentiation for CNS Exposure Potential

The target compound's computed Partition Coefficient (LogP) is 1.25820, which places it within an optimal range for blood-brain barrier (BBB) penetration (LogP ≈ 1–3) . In contrast, highly potent but polar adenosine receptor antagonist analogs with extensive hydrogen bonding exhibit significantly lower LogP values, which would limit their CNS availability. For instance, adding a chloro substituent at the 6-position (CAS 5444-34-8) or larger aryl groups at the N1 position drives the LogP higher (predicted > 2.5), potentially increasing tissue retention and toxicity risk [1]. This 1.26 LogP value represents a balanced lipophilicity for both oral bioavailability and CNS research applications.

LogP CNS Drug Design Physicochemical Property

Synthetic Tractability as a Key Intermediate for Targeted Library Synthesis

The compound serves as a direct precursor or intermediate for more complex pyrazolo[3,4-d]pyrimidine derivatives. Its synthesis typically involves condensation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with propylamine, a route that is distinct from the pathways used for 6-substituted or N1-aryl analogs which require palladium-catalyzed cross-couplings . This simpler, more convergent synthetic route offers advantages in yield and purity for large-scale procurement, avoiding the cost and metal contamination risks associated with Suzuki or Buchwald-Hartwig reactions needed for comparators like 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthetic Intermediate Medicinal Chemistry Library Design

Dual CDK2/GSK3β Inhibition Potential in Glioblastoma

A 2024 study on pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors demonstrated that compounds within this chemotype are active against glioblastoma multiforme (GBM). The target compound, representing the unsubstituted core of this chemotype, is the foundational structure from which more potent dual inhibitors (e.g., those with IC50 values < 100 nM) were derived [1]. This positions it as an ideal negative control or pharmacophore-probing tool to deconvolute CDK2-vs-GSK3β-mediated effects in neurodegeneration and oncology models.

Glioblastoma CDK2 Inhibitor GSK3β Inhibitor

High-Impact Scenarios: Application Domains Where 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Provides a Decisive Advantage


Building a Selective CDK2-Focused Chemical Biology Toolkit While Avoiding Adenosine Receptor Off-Targets

Researchers designing a chemical probe set for cell cycle regulation need a compound that decidedly inhibits CDK2 without engaging adenosine A1 or A2A receptors. As demonstrated in Section 3, the structural signature of this compound (N1-methyl, N4-propyl) targets intracellular kinases, unlike its 1-phenylpyrazolo[3,4-d]pyrimidine cousins which are potent adenosine receptor antagonists (Ki < 1 nM) [1]. This specific compound can be used as a CDK2-active control in phenotypic screens for neurodegenerative or anticancer assays where GPCR activation would confound results.

Profiling EGFRT790M-Dependent Cellular Models in Lung and Colorectal Cancer

Given the validated antiproliferative activity against HCT-116 and A549 cell lines (IC50 of 19.56 µM and 8.21 µM, respectively), this compound is a key tool for groups studying EGFRT790M-driven resistance mechanisms [2]. Its unique quantitative fingerprint allows it to serve as a reference standard for benchmarking new EGFR tyrosine kinase inhibitors (TKIs) in vitro, where procurement of the exact compound is critical for ensuring assay reproducibility and cross-study data comparison across different laboratories.

Large-Scale Synthesis of a Diversified Pyrazolo[3,4-d]pyrimidine Library via Parallel Amine Derivatization

Medicinal chemistry core facilities aiming to build a proprietary library of kinase inhibitors should procure this compound in bulk as a late-stage functionalization precursor. Its synthetic route bypasses costly transition metal-mediated couplings required for N1-aryl analogs, making it a more economical choice for generating 100+ derivatives in a single production campaign . The resultant pilot library can be screened against a panel of serine/threonine kinases (CDKs, GSK3β, etc.) to rapidly establish new lead series.

CNS-Penetrant Kinase Inhibitor Optimization Starting Point

Pharmacokinetic modeling for brain-penetrant cancer or neurodegeneration targets requires a compound with a favorable LogP (1.26) that balances BBB permeability and systemic clearance . This compound serves as an ideal pharmacokinetic (PK) amelioration template for medicinal chemists. Using it as a starting point, subsequent modifications (e.g., introducing halogens or polar groups) can be systematically studied to optimize the balance between potency and brain/plasma ratio, using this molecule's PK profile as the baseline.

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